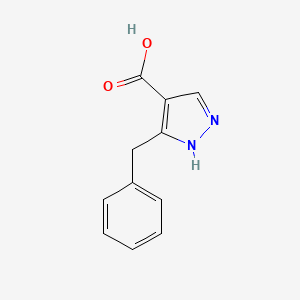

5-benzyl-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

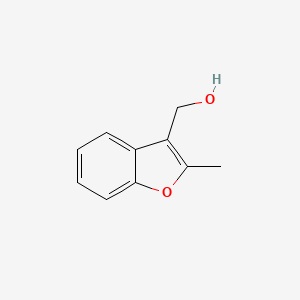

5-Benzyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C11H10N2O2 . It has a molecular weight of 202.21 .

Molecular Structure Analysis

The molecular structure of 5-benzyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring attached to a benzyl group and a carboxylic acid group . The InChI code for this compound is 1S/C11H10N2O2/c14-11(15)9-7-12-13-10(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15) .Physical And Chemical Properties Analysis

5-Benzyl-1H-pyrazole-4-carboxylic acid is a solid at room temperature .Applications De Recherche Scientifique

Synthetic Intermediates

Pyrazole-containing compounds, such as 5-benzyl-1H-pyrazole-4-carboxylic acid, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields .

Biological Applications

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure. They have diverse and valuable synthetical, biological, and photophysical properties . They have been applied to treat inflammatory , diabetic , cancer , bacterial , and analgesic diseases.

Material Science Applications

Pyrazole-containing compounds are versatile as synthetic intermediates in preparing relevant chemicals in material science fields . In particular, MOFs containing ligands with carboxylic acid and N-containing moieties hold great promise for designing novel architectures suitable for various applications .

Industrial Applications

Pyrazole-containing compounds are also versatile as synthetic intermediates in preparing relevant chemicals in industrial fields .

Synthesis of Pyrazoloquinolines

The reaction of 5-aminopyrazoles and the o-halogen derivatives of aromatic carboxylic acids has some importance in the synthesis of pyrazoloquinolines that are substituted at the 4-chlorine/bromine or hydroxyl position .

Synthesis of Biologically Important Pyrazole-4-carboxylic Acid Derivatives

The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, which upon basic hydrolysis yielded the corresponding acid .

Safety and Hazards

The safety information for 5-benzyl-1H-pyrazole-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds like 1-phenyl-1h-pyrazole-4-carboxylic acid have been found to interact with bifunctional enzymes, which catalyze the conversion of pgh2 to pgd2 . PGD2 is a prostaglandin involved in smooth muscle contraction/relaxation and is a potent inhibitor of platelet aggregation .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Similar compounds have been found to affect the prostaglandin synthesis pathway .

Result of Action

Similar compounds have been found to inhibit platelet aggregation and affect smooth muscle contraction/relaxation .

Propriétés

IUPAC Name |

5-benzyl-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)9-7-12-13-10(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOLQJCAAHSQCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B2990850.png)

![4-(1,3-thiazol-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B2990853.png)

![5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2990855.png)

![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2990860.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2990865.png)